![molecular formula C13H14N2O4S B14883175 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of acyclic precursors such as pentane-2,4-diones with cyanothioacetamide and α-halo ketones in the presence of a base like sodium ethoxide . The reaction is carried out in a solvent like DMF at elevated temperatures to facilitate cyclization and formation of the thieno[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: Studies have explored its role as an inhibitor of specific enzymes and its potential antimicrobial and antitumor activities.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been studied as an inhibitor of mycobacterial oxidative phosphorylation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the core thieno[2,3-b]pyridine structure and exhibit similar chemical properties and applications.
Thiophene derivatives: Compounds like thiophene and its derivatives are structurally related and have applications in materials science and medicinal chemistry.
Uniqueness
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties.
Propriétés
Formule moléculaire |
C13H14N2O4S |
|---|---|
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
3-amino-6-tert-butylthieno[2,3-b]pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-13(2,3)6-4-5(11(16)17)7-8(14)9(12(18)19)20-10(7)15-6/h4H,14H2,1-3H3,(H,16,17)(H,18,19) |
Clé InChI |
XZMJTRJETFGVKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(C(=C1)C(=O)O)C(=C(S2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
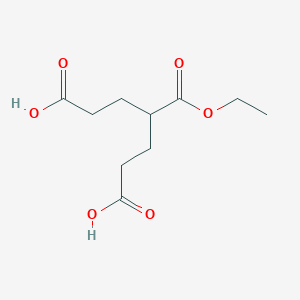

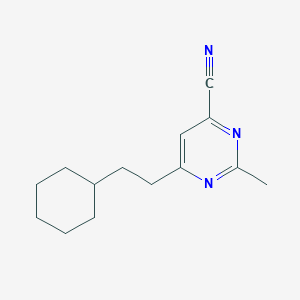

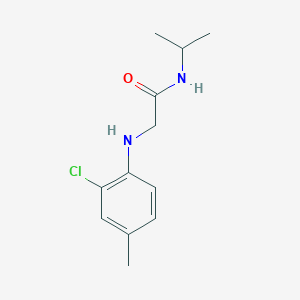
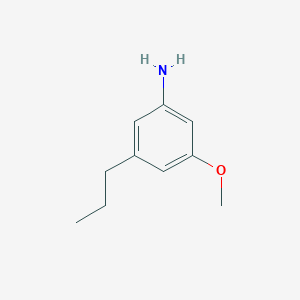
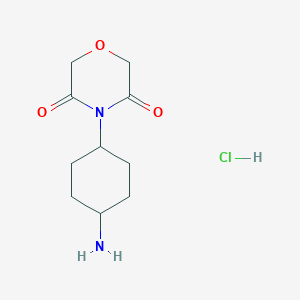

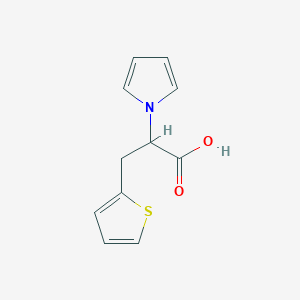

![3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)

![tert-Butyl (3aS,8R,8aS)-8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14883167.png)
